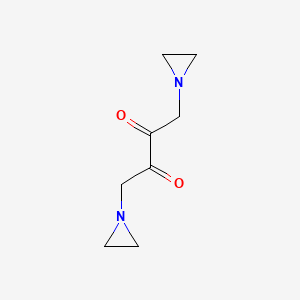

1,4-Bis(aziridin-1-yl)butane-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Bis(aziridin-1-yl)butane-2,3-dione is a compound with the molecular formula C8H12N2O2 . It is also known by other names such as 1,4-Di(aziridin-1-yl)butane-2,3-dione .

Synthesis Analysis

The synthesis of 1,4-Bis(aziridin-1-yl)butane-2,3-dione derivatives has been reported in the literature . The compound is used for the synthesis of some 2,3-butanedione derivatives .Molecular Structure Analysis

The molecular structure of 1,4-Bis(aziridin-1-yl)butane-2,3-dione consists of two aziridine groups attached to a butane-2,3-dione core . The InChI string for the compound is InChI=1S/C8H12N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h1-6H2 .Physical And Chemical Properties Analysis

The molecular weight of 1,4-Bis(aziridin-1-yl)butane-2,3-dione is 168.19 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 168.089877630 g/mol . The topological polar surface area is 40.2 Ų .Applications De Recherche Scientifique

Building Blocks for Polyamines

Aziridines, such as “1,4-Bis(aziridin-1-yl)butane-2,3-dione”, are used as building blocks for polyamines through anionic and cationic ring-opening polymerization . Despite the challenges associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .

Antibacterial and Antimicrobial Coatings

The polymers resulting from the polymerization of aziridines are used in the development of antibacterial and antimicrobial coatings . These coatings can be applied to various surfaces to prevent the growth of harmful bacteria and microbes .

CO2 Adsorption

The polymers derived from aziridines have been found to be effective in adsorbing CO2 . This property makes them useful in applications aimed at reducing greenhouse gas emissions .

Chelation and Materials Templating

Aziridine-based polymers are used in chelation, a process that involves the formation of multiple bonds between a metal ion and a molecule . They are also used in materials templating, which involves using a template to create a particular material structure .

Non-viral Gene Transfection

Aziridine-based polymers are used in non-viral gene transfection . This involves the introduction of foreign DNA into cells using methods other than viral vectors .

Anticancer Agents

Aziridine-containing compounds have been of interest as anticancer agents since the late 1970s . The design, synthesis, and study of triaziquone (TZQ) analogues, with the aim of obtaining compounds with enhanced efficacy and reduced toxicity, are ongoing research efforts .

Selective Oxidation of Dialkyl and Alkyl Aryl Sulfides

“1,4-Bis(aziridin-1-yl)butane-2,3-dione” is used as an efficient reagent for the selective oxidation of dialkyl and alkyl aryl sulfides to the corresponding sulfoxides in high yields under mild conditions .

Recyclable Reagent

The compound is also used as a recyclable reagent . The aqueous phase containing highly water-soluble IL can be easily concentrated in vacuo to recycle the compound, which can then be used to regenerate the compound with bromine .

Propriétés

IUPAC Name |

1,4-bis(aziridin-1-yl)butane-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDPCQCAKDHMRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CC(=O)C(=O)CN2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666373 |

Source

|

| Record name | 1,4-Bis(aziridin-1-yl)butane-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(aziridin-1-yl)butane-2,3-dione | |

CAS RN |

90434-64-3 |

Source

|

| Record name | 1,4-Bis(aziridin-1-yl)butane-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)